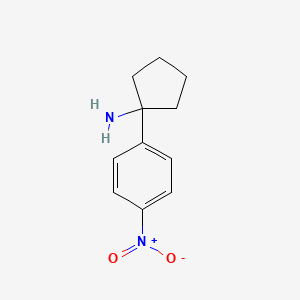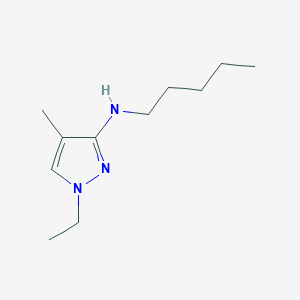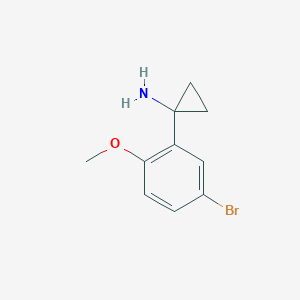![molecular formula C12H24N4 B11737913 [3-(dimethylamino)propyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11737913.png)
[3-(dimethylamino)propyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(dimethylamino)propyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine is a versatile compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its ability to form stable amide bonds, making it a valuable reagent in peptide synthesis and protein crosslinking.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(dimethylamino)propyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the coupling of ethyl isocyanate with N,N-dimethylpropane-1,3-diamine to form a urea intermediate, followed by dehydration to yield the final product . The reaction is usually carried out under acidic conditions with a pH range of 4.0-6.0 .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions
[3-(dimethylamino)propyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amides, esters, and substituted amines .
科学的研究の応用
[3-(dimethylamino)propyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in peptide synthesis and as a crosslinker in polymer chemistry
Biology: Employed in the immobilization of biomolecules and the preparation of immunoconjugates
Medicine: Utilized in drug development for the synthesis of pharmaceutical compounds
Industry: Applied in the production of specialty chemicals and materials
作用機序
The compound exerts its effects by forming an activated ester intermediate that reacts with nucleophiles such as primary amines. This reaction leads to the formation of stable amide bonds, which are crucial in various biochemical and industrial processes . The molecular targets include carboxyl and amino groups, and the pathways involved are primarily related to amide bond formation .
類似化合物との比較
Similar Compounds
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): A similar compound used for similar applications in peptide synthesis and protein crosslinking
Dicyclohexylcarbodiimide (DCC): Another carbodiimide used for coupling reactions but with different solubility and byproduct removal properties.
Diisopropylcarbodiimide (DIC): Similar to DCC but with different steric properties and reactivity.
Uniqueness
[3-(dimethylamino)propyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine is unique due to its specific structure that allows for efficient coupling reactions under mild conditions. Its water solubility and ease of byproduct removal make it advantageous over other carbodiimides like DCC and DIC .
特性
分子式 |
C12H24N4 |
|---|---|
分子量 |
224.35 g/mol |
IUPAC名 |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C12H24N4/c1-5-16-10-12(11(2)14-16)9-13-7-6-8-15(3)4/h10,13H,5-9H2,1-4H3 |
InChIキー |
XWWQOTOUGMLCEO-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C(=N1)C)CNCCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11737843.png)
![(2-methoxyethyl)({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11737850.png)
![N-[(E)-(1-amino-2-pyridin-2-ylsulfanylethylidene)amino]-2-cyanoacetamide](/img/structure/B11737855.png)
![butyl[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11737857.png)
![1-cyclopentyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11737864.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11737894.png)
![4-{[(1-cyclopentyl-1H-pyrazol-4-yl)amino]methyl}-2-methoxyphenol](/img/structure/B11737895.png)

![3-Amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile](/img/structure/B11737898.png)


![N-[(3,5-difluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11737936.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(3-methoxyphenyl)methyl]amine](/img/structure/B11737941.png)
